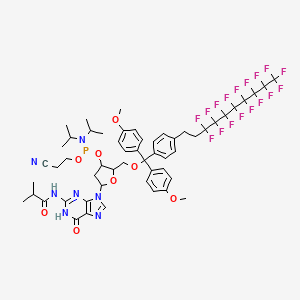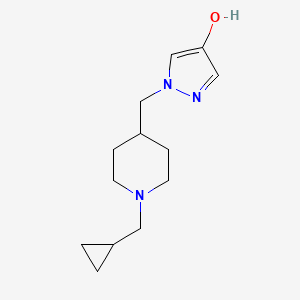
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol is a synthetic organic compound characterized by the presence of a bromine atom, a difluoropyrrolidine group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification and crystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could result in a variety of functionalized phenols.
Applications De Recherche Scientifique
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine group may enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Bromo-3-((3,3-difluoropyrrolidin-1-yl)methyl)phenol is unique due to the presence of both a phenol group and a difluoropyrrolidine group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12BrF2NO |
|---|---|
Poids moléculaire |
292.12 g/mol |
Nom IUPAC |
4-bromo-3-[(3,3-difluoropyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H12BrF2NO/c12-10-2-1-9(16)5-8(10)6-15-4-3-11(13,14)7-15/h1-2,5,16H,3-4,6-7H2 |
Clé InChI |
IHSARRPYDHZMEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)CC2=C(C=CC(=C2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)



![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)

![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)





